molecular formula C29H39Cl2FN4O4S B1665950 Ambamustine CAS No. 85754-59-2

Ambamustine

Cat. No. B1665950
CAS RN: 85754-59-2
M. Wt: 629.6 g/mol
InChI Key: XPGDODOEEWLHOI-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambamustine is a tripeptidic nitrogen mustard compound and bifunctional alkylating agent with antineoplastic activity.

Scientific Research Applications

1. Application in Small-Cell Lung Cancer Treatment

Ambamustine has been explored as a second-line treatment for patients with small-cell lung cancer (SCLC). A study by Ardizzoni et al. (2000) investigated its use in patients who showed progression after first-line chemotherapy. The study found that Ambamustine was well tolerated but did not show significant antitumor activity in this group of patients.

2. Potential Role in Brain Tumor Treatment

There's ongoing research into the use of polymers for brain tumor treatment, which could potentially involve drugs like Ambamustine. Brem (1990) discussed a biodegradable polymer used with carmustine, a drug similar to Ambamustine, for treating brain tumors. This study suggests that such an approach might be explored with Ambamustine for similar applications (Brem, 1990).

3. Research on Nitrosoureas in Malignant Gliomas

Ambamustine's class of drugs, nitrosoureas, are active in treating high-grade gliomas and glioblastoma. A review by Brandes et al. (2016) focused on their role in the treatment of these conditions. This implies that Ambamustine could be relevant in similar contexts.

4. Carmustine Implants in Glioblastoma Multiforme

Related research includes the use of carmustine implants in the treatment of recurrent glioblastoma multiforme. Studies like those by Fleming and Saltzman (2002) provide insight into the pharmacokinetics of such implants. Given the similarity between carmustine and Ambamustine, this research could offer a basis for exploring Ambamustine implants.

properties

CAS RN

85754-59-2

Product Name

Ambamustine

Molecular Formula

C29H39Cl2FN4O4S

Molecular Weight

629.6 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1

InChI Key

XPGDODOEEWLHOI-GSDHBNRESA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N

SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester
3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester
ambamustine
PTT 119
PTT-119
PTT.119

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambamustine
Reactant of Route 2
Ambamustine
Reactant of Route 3
Ambamustine
Reactant of Route 4
Ambamustine
Reactant of Route 5
Ambamustine
Reactant of Route 6
Ambamustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.